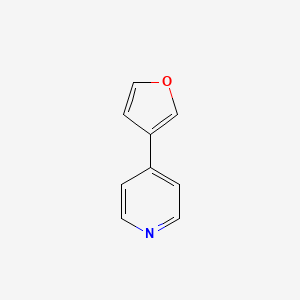![molecular formula C18H19NO2 B6599325 1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine CAS No. 1901347-55-4](/img/structure/B6599325.png)
1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine, also known as 1-(3-methoxy-1-phenyl-1-carbonyl)pyrrolidine, is an organic compound with a broad range of applications in the field of science and technology. It is a cyclic amine which can be synthesized from the reaction of phenyl acetone and methoxyamine hydrochloride. It has a wide range of applications in the fields of organic chemistry, pharmaceuticals, and biochemistry.
Mecanismo De Acción
1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine(3-methoxy-1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidinephenyl-1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidinecarbonyl)pyrrolidine is a cyclic amine which can act as a ligand in the formation of organometallic compounds. In the presence of a base, such as sodium carbonate, it can form a complex with a metal ion, such as palladium, which can then be used in the synthesis of organic compounds. Furthermore, it can also act as a catalyst in the synthesis of heterocyclic compounds and polymers.
Biochemical and Physiological Effects
This compound(3-methoxy-1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidinephenyl-1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidinecarbonyl)pyrrolidine is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of drugs which have been shown to have a range of biochemical and physiological effects. For example, it has been used in the synthesis of anti-cancer agents and antibiotics, which have been shown to have a range of biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine(3-methoxy-1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidinephenyl-1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidinecarbonyl)pyrrolidine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its low cost and availability. Furthermore, it can be synthesized relatively easily and is relatively stable in solution. However, it has a number of limitations, such as its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine(3-methoxy-1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidinephenyl-1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidinecarbonyl)pyrrolidine has a number of potential future applications in the fields of organic chemistry, pharmaceuticals, and biochemistry. For example, it could be used as a starting material in the synthesis of new drugs, such as anti-cancer agents and antibiotics. Furthermore, it could also be used as a starting material for the synthesis of polymers and other materials. Additionally, it could be used as a catalyst in the synthesis of heterocyclic compounds and other organic compounds.
Métodos De Síntesis
1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine(3-methoxy-1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidinephenyl-1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidinecarbonyl)pyrrolidine can be synthesized by a two-step method. The first step involves the reaction of phenyl acetone with methoxyamine hydrochloride in the presence of a base, such as sodium carbonate. This reaction produces an intermediate, which is then reacted with a base to produce the desired compound.
Aplicaciones Científicas De Investigación
1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine(3-methoxy-1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidinephenyl-1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidinecarbonyl)pyrrolidine has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of organometallic compounds, as a reagent in the synthesis of heterocyclic compounds, and as a catalyst in the synthesis of organic compounds. It has also been used as a starting material for the synthesis of drugs, such as anti-cancer agents and antibiotics. Furthermore, it has been used as a starting material for the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
(3-methoxypyrrolidin-1-yl)-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-11-12-19(13-17)18(20)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPMZYIRCFHUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)


![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)


![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)






